molecular formula C7H11N3O2S B2538242 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2150944-43-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No. B2538242
CAS RN: 2150944-43-5
M. Wt: 201.24
InChI Key: MNMIMRIUFJMLSO-UHFFFAOYSA-N
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Description

The compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that is part of a broader class of sulfonamide derivatives. These compounds have been studied for their potential biological activities, including anticancer properties. For instance, a related class of compounds, Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, has shown promising results against cancer cell lines without affecting normal cells, indicating their potential as anticancer drugs after further optimization .

Synthesis Analysis

The synthesis of related heterocyclic sulfonamide compounds involves various strategies. One approach for synthesizing similar compounds, such as 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, uses an electrochemical strategy with an electrogenerated base from Meldrum’s acid. This method involves a one-pot, three-component condensation reaction and has the advantages of high yields and environmental friendliness . Another synthesis method for tetrahydrobenzo[b]pyran derivatives employs a new ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst for a one-pot three-component condensation reaction .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like this compound is characterized by the presence of a tetrahydropyridine moiety. This structural feature is crucial for biological activity, as demonstrated by the synthesis of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines, where the tetrahydropyridyl moiety served as a bioisosteric replacement for the tolyl moiety in celecoxib, a well-known anti-inflammatory drug .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine sulfonamides can be complex. For example, attempts to synthesize hybrid nitric oxide donor derivatives of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines resulted in the formation of N-nitroso-1,2,3,6-tetrahydrohydropyridyl products instead of the desired N-diazen-1-ium-1,2-diolate derivatives. This indicates that the reaction with nitric oxide does not proceed as expected and requires further investigation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit favorable pharmacokinetic profiles, as predicted by in silico studies. These properties, along with their selective cytotoxicity against cancer cells, make them interesting candidates for drug development . The synthesis methods mentioned also highlight the importance of mild conditions and environmental considerations in the development of these compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide" is part of a broader class of sulfonamides, which are known for their wide range of pharmacological activities. These include antibacterial, anti-obesity, diuretic, hypoglycemic, antitumor, and anti-neuropathic pain properties. The compound is used in synthesizing various biological active sulfonamide hybrids, demonstrating the potential for therapeutic applications (Ghomashi et al., 2022).

Antimicrobial Properties

  • A study explored a series of pyridines, including pyridine-based sulfa-drugs like "this compound", focusing on their antimicrobial properties. The research highlighted the significance of these compounds in combating microbial infections (El‐Sayed et al., 2017).

Photodynamic Therapy in Cancer

  • An interesting application of "this compound" is in the development of new photodynamic agents for treating melanoma cells. The compound's ability to absorb at specific wavelengths and induce cancer cell death is particularly noteworthy, providing a novel approach to melanoma treatment (Pereira et al., 2015).

Genotoxicity in Cancer Research

  • A study on pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, which are structurally related to "this compound", revealed their potential as anticancer agents. These compounds exhibited significant antiproliferative activity against cancer cell lines, highlighting their role in cancer research (Kciuk et al., 2023).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H319, and the precautionary statements are P305+P351+P338 .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIMRIUFJMLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)S(=O)(=O)N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2150944-43-5
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonamide
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